

# A Technical Guide to 2,4'-Dibromoacetophenone: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: **2,4'-Dibromoacetophenone**

Cat. No.: **B128361**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4'-Dibromoacetophenone**, a versatile chemical compound with significant applications in synthetic chemistry, analytical sciences, and biochemical research. This document details its core physical and chemical characteristics, highlights its utility as a derivatizing agent and a selective enzyme inhibitor, and furnishes detailed experimental protocols for its synthesis and application.

## Core Physicochemical Properties

**2,4'-Dibromoacetophenone** is an off-white to slightly yellow crystalline solid.[1][2][3][4] It is stable under standard laboratory conditions but is incompatible with strong bases, and strong oxidizing or reducing agents.[1][3][5][6] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of **2,4'-Dibromoacetophenone**

Property	Value	References
CAS Number	99-73-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Weight	277.94 g/mol	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	2-bromo-1-(4-bromophenyl)ethanone	<a href="#">[9]</a>
Synonyms	4'-Bromophenacyl bromide, p-Bromophenacyl bromide	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Off-white to light yellow crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	108-110 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point	310 °C	<a href="#">[2]</a>
Density	~1.79 g/cm <sup>3</sup> (estimate)	<a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Solubility Data for **2,4'-Dibromoacetophenone**

Solvent	Solubility	References
Water	Insoluble	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Dimethyl Sulfoxide (DMSO)	2 mg/mL	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Methanol	20 mg/mL	<a href="#">[1]</a> <a href="#">[6]</a>
Ethanol	1 mg/mL	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Dimethylformamide (DMF)	5 mg/mL	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Toluene	Soluble	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectral Data

Spectroscopic analysis is crucial for the verification and characterization of **2,4'-Dibromoacetophenone**. The key spectral features are summarized below.

Table 3: Spectroscopic Data for **2,4'-Dibromoacetophenone**

Technique	Data Highlights	References
<sup>1</sup> H NMR	Spectra available in CDCl <sub>3</sub> . Expected signals for aromatic protons and the methylene (-CH <sub>2</sub> ) protons adjacent to the carbonyl and bromine.	[9][11][12]
<sup>13</sup> C NMR	Spectra available. Expected signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.	[12][13]
Infrared (IR)	Conforms to structure, with characteristic peaks for C=O (carbonyl) stretching and C-Br stretching.	[14][9][12]
Mass Spectrometry	GC-MS data confirms the molecular weight and fragmentation pattern.	[9]

## Chemical Reactivity and Key Applications

**2,4'-Dibromoacetophenone** serves as a valuable reagent in multiple scientific domains, from organic synthesis to biochemical analysis. Its reactivity is centered around the  $\alpha$ -bromoketone functional group.

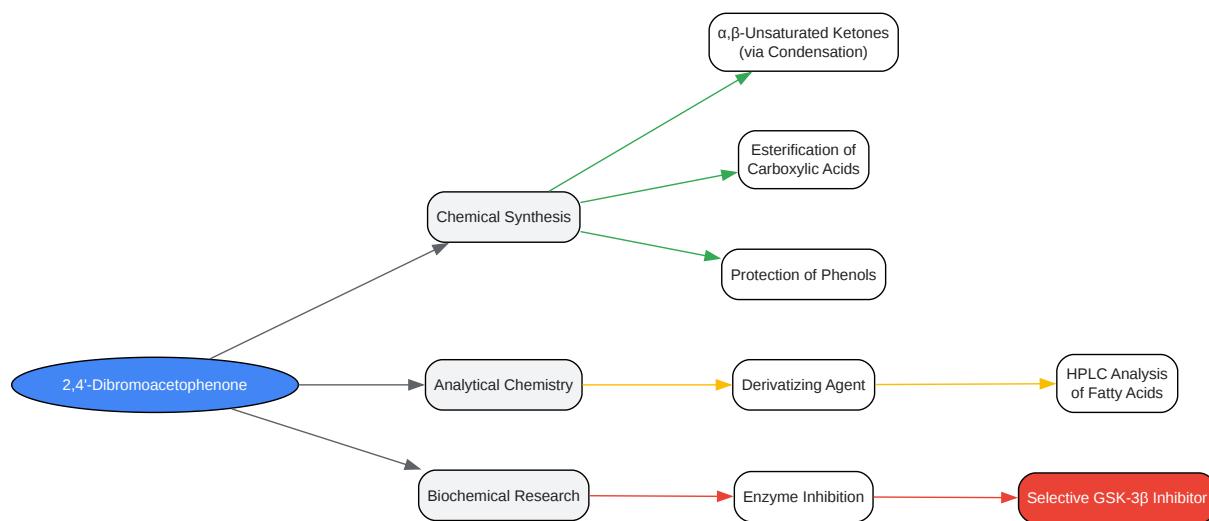
### Key Chemical Reactions:

- Condensation Reactions: It readily undergoes condensation with aldehydes to produce  $\alpha,\beta$ -unsaturated ketones, which are important intermediates in organic synthesis.[1][3][15]
- Esterification: It is widely used for the esterification of carboxylic acids.[1][3] The resulting 4-bromophenacyl esters are crystalline derivatives, useful for the identification and purification of acids.[1]

- Protecting Group Chemistry: It can be used for the protection of phenols.[1][3]

#### Primary Applications:

- Analytical Chemistry: It is a key derivatizing agent for the analysis of fatty acids and other carboxylic acids by High-Performance Liquid Chromatography (HPLC).[1][3][16] The resulting esters have a strong UV chromophore, enabling sensitive detection.
- Biochemical Research: It functions as a cell-permeable, non-ATP competitive, and selective inhibitor of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) with an IC<sub>50</sub> value of 0.5  $\mu$ M.[1][10] It shows high selectivity for GSK-3 $\beta$  over protein kinase A (PKA).[1][10]



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Caption: Key applications of **2,4'-Dibromoacetophenone**.

# Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of **2,4'-Dibromoacetophenone** are provided below.

This protocol outlines the synthesis starting from bromobenzene via a Friedel-Crafts acylation, followed by an alpha-bromination.

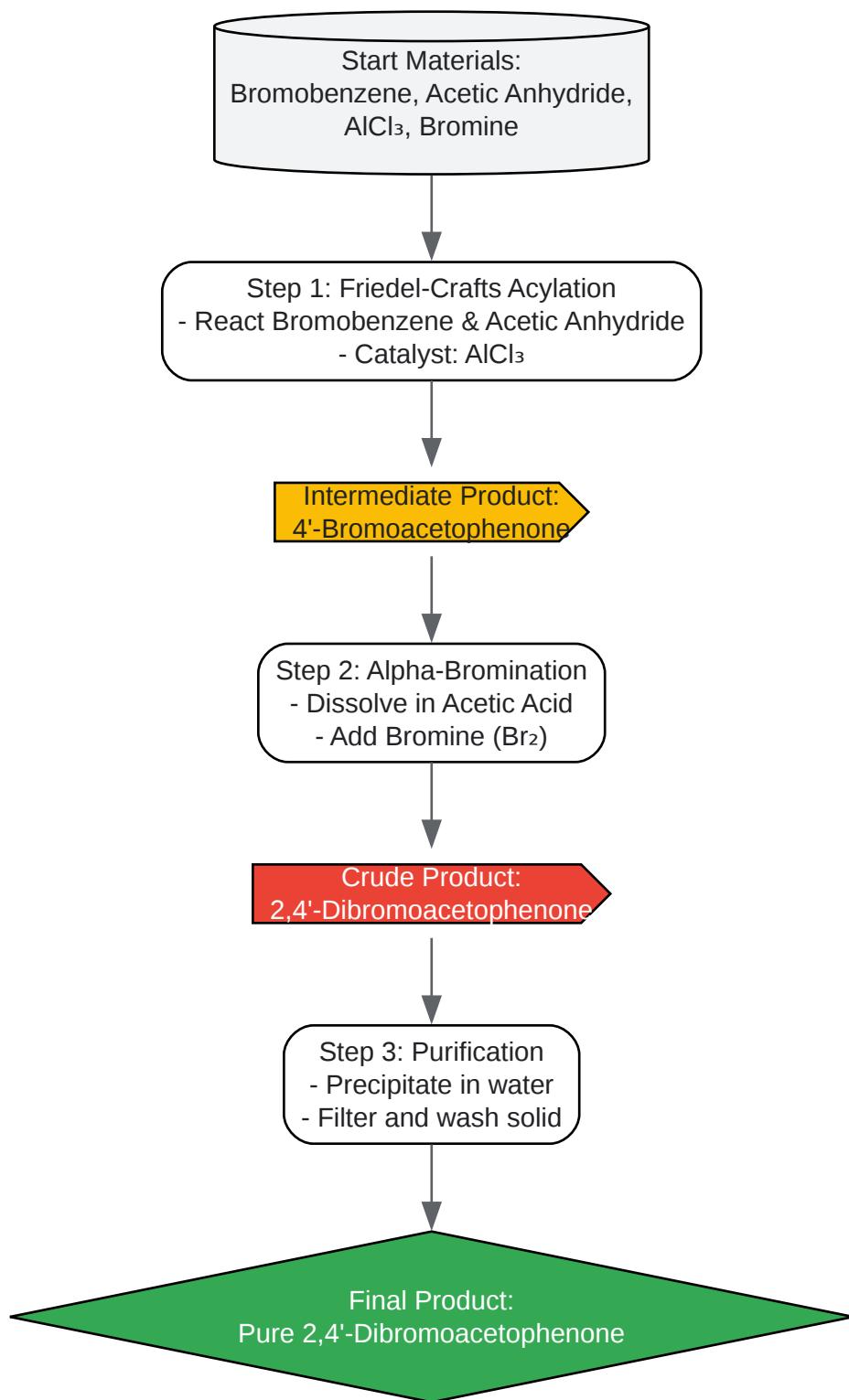
## Step A: Synthesis of 4'-Bromoacetophenone (Precursor)

- In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 2.5 moles of bromobenzene in 1 L of dry carbon disulfide.
- Carefully add 5.6 moles of anhydrous aluminum chloride to the mixture.
- Heat the mixture on a steam bath to initiate gentle reflux.
- Slowly add 2.0 moles of acetic anhydride through the dropping funnel over 1-2 hours. Hydrogen chloride gas will evolve and should be directed to a gas trap.
- After the addition is complete, continue to reflux the mixture for approximately one hour.
- Cool the reaction mixture and carefully decompose the complex by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer. Wash it sequentially with water, a dilute sodium hydroxide solution, and finally with water again.
- Dry the organic layer over anhydrous calcium chloride and distill off the carbon disulfide solvent.
- The crude 4'-bromoacetophenone can be purified by vacuum distillation.

## Step B: Alpha-Bromination to **2,4'-Dibromoacetophenone**

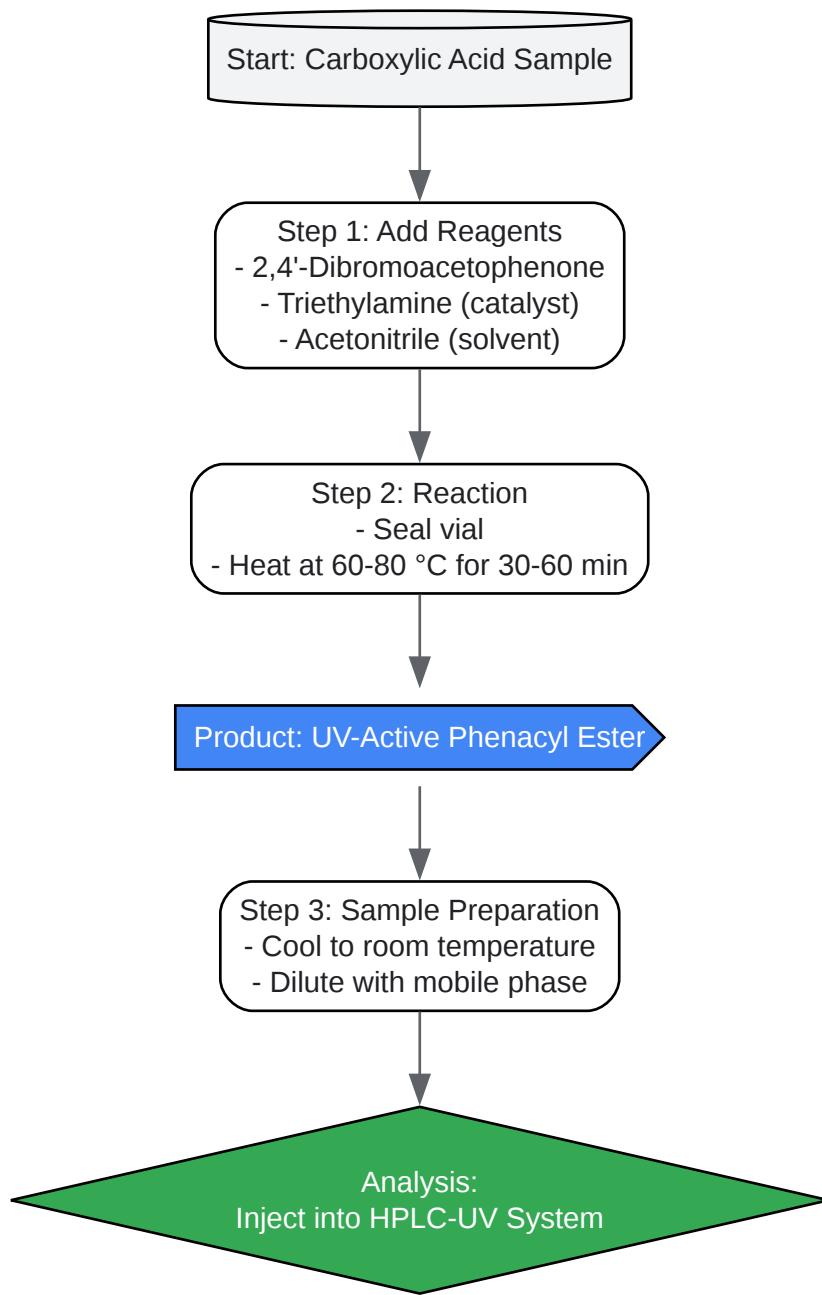
- Dissolve the purified 4'-bromoacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (500 mL) in a flask protected from light.

- Slowly add an equimolar amount of bromine (1 mole) dropwise to the solution while stirring. The reaction is often initiated with a small amount of HBr catalyst.
- Maintain the reaction temperature between 20-30°C. The disappearance of the bromine color indicates the reaction is proceeding.
- After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the evolution of HBr gas ceases.
- Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
- Filter the solid, wash thoroughly with water to remove acids, and then wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.
- The crude **2,4'-Dibromoacetophenone** can then be purified by recrystallization.

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Caption: Workflow for the synthesis of **2,4'-Dibromoacetophenone**.

- Dissolve the crude **2,4'-Dibromoacetophenone** in hot ethanol (approximately 8 mL of ethanol per gram of crude product).[1]
- If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.
- Hot-filter the solution to remove the charcoal or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum. The expected melting point of the pure product is 108-110 °C.[1]
- In a 2 mL vial, dissolve approximately 1 mg of the carboxylic acid sample in 500 µL of acetone or acetonitrile.
- Add a 1.5 molar excess of **2,4'-Dibromoacetophenone**.
- Add a 2 molar excess of a non-nucleophilic base, such as triethylamine or potassium carbonate, to catalyze the reaction.
- Seal the vial and heat the mixture at 60-80 °C for 30-60 minutes.
- Cool the reaction mixture to room temperature.
- If necessary, filter or centrifuge the sample to remove any precipitated salts.
- Dilute an aliquot of the resulting solution with the mobile phase and inject it into the HPLC system for analysis, typically using a UV detector set around 260 nm.



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Caption: Workflow for carboxylic acid derivatization using 2,4'-DBA.

## Safety and Handling

**2,4'-Dibromoacetophenone** is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** The compound is corrosive and a lachrymator (induces tears).[2][3][9] It can cause severe skin burns and eye damage.[8][9] It may also be harmful if inhaled or swallowed.[8]
- **Handling:** Always handle in a well-ventilated chemical fume hood.[2][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5][8]
- **Storage:** Store in a cool, dry, well-ventilated area below 30°C.[1][3] Keep the container tightly closed and away from incompatible materials such as strong bases, oxidizers, and reducing agents.[1][2][3]

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage.
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310

## Conclusion

**2,4'-Dibromoacetophenone** is a compound of considerable utility for professionals in chemistry and drug development. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable tool for synthesizing complex molecules, performing sensitive analytical measurements, and investigating biological pathways through selective enzyme inhibition. Proper understanding of its characteristics and adherence to safety protocols are essential for its effective and safe utilization in a research environment.

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